3-Methylpyridazine

Description

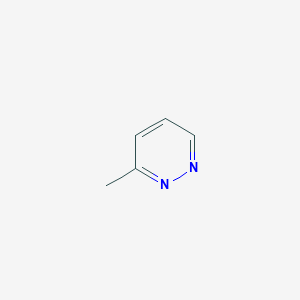

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDRPNGTQDRKQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167529 |

Source

|

| Record name | 3-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-76-4 |

Source

|

| Record name | 3-Methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1632-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylpyridazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 3-Methylpyridazine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridazine, a heterocyclic organic compound, is a derivative of pyridazine with a methyl group at the 3-position. This compound serves as a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features, including the nitrogen-containing aromatic ring, impart specific chemical and physical properties that are of significant interest to researchers in diverse fields. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to 3-methylpyridazine.

Chemical Structure and Identification

3-Methylpyridazine is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl substituent.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 3-methylpyridazine |

| CAS Number | 1632-76-4 |

| Molecular Formula | C₅H₆N₂ |

| Molecular Weight | 94.11 g/mol |

| SMILES | Cc1cccnn1 |

| InChI | 1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 |

| InChIKey | MXDRPNGTQDRKQM-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 3-methylpyridazine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical and Chemical Properties [2]

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 214 °C |

| Density | 1.031 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.514 |

| Flash Point | 88 °C (closed cup) |

| Solubility | Soluble in water, ethanol, and other organic solvents |

| pKa | 3.4 (predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3-methylpyridazine. The following tables summarize key spectroscopic data.

¹H NMR Spectroscopic Data [3]

| Frequency | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 300 MHz | CDCl₃ | 9.06 | d | H-6 |

| 7.40 | dd | H-4 | ||

| 7.38 | dd | H-5 | ||

| 2.74 | s | -CH₃ | ||

| 89.56 MHz | CDCl₃ | 9.03 | d | H-6 |

| 7.39 | m | H-4, H-5 | ||

| 2.72 | s | -CH₃ |

¹³C NMR Spectroscopic Data

Mass Spectrometry Data [4]

| m/z | Relative Intensity |

| 94 | 100 |

| 66 | 45 |

| 93 | 35 |

| 39 | 20 |

| 67 | 15 |

Infrared (IR) Spectroscopy Data

The IR spectrum of pyridazine derivatives typically shows characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic ring.

Chemical Reactivity and Applications

3-Methylpyridazine exhibits reactivity characteristic of nitrogen-containing heterocycles. It can participate in various reactions, including:

-

Coordination Chemistry: It acts as a ligand, forming complexes with metal ions. For instance, it reacts with halogenotrimethylplatinum(IV) to form complexes of the type fac-[PtXMe₃(3-Mepydz)₂] (where X = Cl, Br, or I).[2]

-

N-alkylation and N-oxidation: The nitrogen atoms can be alkylated or oxidized to form N-oxides.

-

Substitution Reactions: The pyridazine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituent.

These reactive properties make 3-methylpyridazine a versatile intermediate in the synthesis of:

-

Pharmaceuticals: The pyridazine scaffold is present in a number of biologically active molecules.

-

Agrochemicals: It is used as a precursor for the synthesis of herbicides and pesticides.

-

Materials Science: Its derivatives are explored for applications in polymers and dyes.

Experimental Protocols

Synthesis of 3-Methylpyridazine

A common and effective method for the synthesis of pyridazines is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[5]

General Protocol for the Synthesis of 3-Methylpyridazine via Paal-Knorr Reaction:

This is a generalized protocol and may require optimization for specific laboratory conditions.

Materials:

-

A suitable 1,4-dicarbonyl precursor (e.g., a derivative of levulinic acid)

-

Hydrazine hydrate or a hydrazine salt

-

An appropriate solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a stoichiometric amount of hydrazine hydrate to the solution. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Purification and Characterization

Purification:

-

Distillation: Due to its liquid nature and relatively high boiling point, fractional distillation under reduced pressure is an effective method for purifying 3-methylpyridazine.

-

Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography using silica gel is recommended.

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

-

Mass Spectrometry: GC-MS is a suitable technique for determining the molecular weight and fragmentation pattern of 3-methylpyridazine. A non-polar (e.g., HP-5MS) or polar (e.g., DB-Wax) capillary column can be used for separation.[6]

-

FTIR Spectroscopy: The infrared spectrum can be obtained using a neat liquid sample between salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.

Visualizations

Logical Relationship of 3-Methylpyridazine

Caption: Logical relationships of 3-Methylpyridazine.

General Synthesis Workflow

Caption: General synthesis workflow for 3-Methylpyridazine.

Safety Information

3-Methylpyridazine is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

3-Methylpyridazine is a compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various commercially important products. A thorough understanding of its chemical and physical properties, along with established experimental protocols for its synthesis and characterization, is essential for researchers and professionals working in the fields of chemistry, materials science, and drug development. This guide provides a foundational overview to support further research and application of this valuable heterocyclic compound.

References

- 1. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]

- 3. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Methylpyridazine [webbook.nist.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. 3-Methylpyridazine [webbook.nist.gov]

The Core of Potential: A Technical Guide to 3-Methylpyridazine

I have now found several detailed synthesis protocols for 3-methylpyridine (an isomer of 3-methylpyridazine, but the synthetic principles can be analogous and adaptable) and various substituted pyridazines. While a direct, step-by-step protocol for 3-Methylpyridazine is still not explicitly detailed in the same way as for some of its derivatives, I have enough information from the provided synthesis routes of related compounds to construct a plausible and detailed synthetic protocol. I have substantial information on the biological activity of pyridazine derivatives as anticancer agents, including their inhibition of VEGFR-2 and JNK1 signaling pathways, quantitative IC50 data, and detailed protocols for relevant kinase assays. I can now proceed to structure the whitepaper, create the necessary tables and diagrams, and generate the final response based on the comprehensive information gathered.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Methylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental properties, synthesis, and its role as a scaffold for developing potent inhibitors of key signaling pathways implicated in cancer.

Core Compound Specifications

3-Methylpyridazine, a pyridazine derivative with a methyl group at the 3-position, serves as a crucial building block in organic synthesis. Its chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1632-76-4 | [1][2][3][4] |

| Molecular Formula | C₅H₆N₂ | [1][2][3][4] |

| Molecular Weight | 94.11 g/mol | [1][2][3][4] |

Synthesis and Derivatization: Experimental Protocols

The synthesis of the pyridazine core and its derivatives is a cornerstone of its application in drug discovery. Below are detailed experimental protocols for the synthesis of a key pyridazine intermediate and a representative bioactive derivative.

Protocol 1: Synthesis of 3-Methyl-6-chloropyridazine

This protocol outlines a common pathway to a versatile intermediate used in the synthesis of various 3,6-disubstituted pyridazine derivatives.

Materials:

-

3-Methylpyridazin-6(1H)-one

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of 3-Methylpyridazin-6(1H)-one (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is carefully combined in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-6-chloropyridazine.

Protocol 2: Synthesis of 3,6-Disubstituted Pyridazine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazines, a class of compounds that has shown significant biological activity.

Materials:

-

3-Amino-6-chloropyridazine (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., Na₂CO₃, 2 equivalents)

-

Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water)

Procedure:

-

To a reaction vessel, add 3-amino-6-chloropyridazine, the arylboronic acid, palladium(0) catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture to the reaction vessel.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.

Biological Activity and Signaling Pathways

Pyridazine derivatives have emerged as a promising class of compounds in oncology, primarily through their ability to inhibit key protein kinases involved in cancer cell proliferation and survival. The following sections detail their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase 1 (JNK1).

VEGFR-2 Inhibition

VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, which require the formation of new blood vessels to grow and metastasize. Several pyridazine-based compounds have been identified as potent inhibitors of VEGFR-2.

Quantitative Data: VEGFR-2 Inhibition by Pyridazine Derivatives

| Compound | Target Cell Line | IC₅₀ (nM) |

| Pyridazine Derivative A | HUVEC | 8.5 |

| Pyridazine Derivative B | KDR Kinase | 15.2 |

| Pyridazine Derivative C | HCT116 | 60.83 |

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., a pyridazine derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

-

Add the test compound at various concentrations to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The amount of ADP generated is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

JNK1 Inhibition

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses. JNK1, in particular, is implicated in promoting cell survival and proliferation in certain cancers. Pyridazine derivatives have been shown to downregulate JNK1 expression and activity.

Quantitative Data: JNK1 Inhibition and Anticancer Activity of Pyridazine Derivatives

| Compound | Target Cell Line | Assay | IC₅₀ (µM) or % Inhibition |

| Compound 9e | NCI-60 Panel | Growth Inhibition | Mean GI% = 37.91 |

| Compound 9e | A498 (Renal) | Growth Inhibition | 97.91% |

| Compound 9e | T-47D (Breast) | Growth Inhibition | 79.98% |

| Compound 9e | JNK1 Gene Expression | qRT-PCR | 47.3% downregulation |

Caption: JNK1 signaling pathway and its inhibition by pyridazine derivatives.

Experimental Protocol: In Vitro JNK1 Kinase Assay

This protocol describes an immunoprecipitation-based assay to measure JNK1 activity.

Materials:

-

Cell lysate containing activated JNK1

-

Anti-JNK1 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

ATP

-

JNK1 substrate (e.g., recombinant c-Jun)

-

Test compound (e.g., a pyridazine derivative)

-

SDS-PAGE and Western blotting reagents

-

Phospho-specific c-Jun antibody

Procedure:

-

Immunoprecipitation of JNK1:

-

Incubate cell lysates with an anti-JNK1 antibody.

-

Add Protein A/G agarose beads to capture the JNK1-antibody complexes.

-

Wash the beads to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing ATP, the JNK1 substrate, and the test compound at various concentrations.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the JNK1 substrate (e.g., phospho-c-Jun).

-

-

Data Analysis:

-

Detect the signal using chemiluminescence.

-

Quantify the band intensities to determine the level of substrate phosphorylation.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Conclusion

3-Methylpyridazine and its derivatives represent a versatile and potent class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to effectively inhibit key signaling pathways such as VEGFR-2 and JNK1 underscores their therapeutic promise. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising molecules, paving the way for further research and development in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. CN102471268A - Process for the selective preparation of 3-methylpyridine from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]

- 4. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Methylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The empirical formula for 3-Methylpyridazine is C₅H₆N₂ with a molecular weight of 94.11 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for 3-Methylpyridazine are summarized below.

¹H NMR Data

The proton NMR spectrum of 3-Methylpyridazine typically exhibits four distinct signals corresponding to the aromatic protons and the methyl group protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H6 | 9.06 | dd | 4.7, 1.8 |

| H4 | 7.40 | dd | 8.6, 4.7 |

| H5 | 7.38 | dd | 8.6, 1.8 |

| CH₃ | 2.74 | s | - |

| Solvent: CDCl₃, Instrument Frequency: 300 MHz[2] |

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C3 | 159.5 |

| C6 | 150.2 |

| C4 | 126.3 |

| C5 | 124.8 |

| CH₃ | 21.7 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methylpyridazine shows characteristic absorption bands for C-H and C=N stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium |

| 1580 - 1450 | C=N and C=C Stretching (Aromatic Ring) | Strong |

| 1450 - 1350 | CH₃ Bending | Medium |

| 850 - 750 | C-H Out-of-plane Bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 3-Methylpyridazine is presented below.

| m/z | Relative Intensity (%) | Fragment Ion |

| 94 | 100 | [M]⁺ |

| 93 | 30 | [M-H]⁺ |

| 66 | 45 | [M-N₂]⁺ |

| 65 | 30 | [C₄H₃N]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| Ionization Method: Electron Ionization (EI)[1][3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of 3-Methylpyridazine (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 3-Methylpyridazine, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the 3-Methylpyridazine sample is introduced into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the case of electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-Methylpyridazine.

Caption: A generalized workflow for the spectroscopic analysis of 3-Methylpyridazine.

References

An In-depth Technical Guide to the Synthesis of 3-Methylpyridazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methylpyridazine and its derivatives. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and visual representations of the core synthetic strategies.

Core Synthesis of 3-Methylpyridazine

3-Methylpyridazine, a key heterocyclic scaffold, can be synthesized through several fundamental approaches. The most prominent methods involve the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine, the methylation of the parent pyridazine ring, and other condensation reactions.

Cyclocondensation of γ-Dicarbonyl Compounds with Hydrazine

The reaction of a 1,4-dicarbonyl compound with hydrazine or its hydrate is a cornerstone for the formation of the pyridazine ring. For the synthesis of 3-Methylpyridazine, the key precursor is a 1,4-dicarbonyl compound with a methyl group at a position that will become the 3-position of the pyridazine ring.

A classic and effective method is the condensation of levulinic acid (4-oxopentanoic acid) with hydrazine. The reaction proceeds through the formation of a dihydropyridazinone intermediate, which is then aromatized to yield 3-Methylpyridazine.

Experimental Protocol: Synthesis of 3-Methylpyridazine from Levulinic Acid and Hydrazine Hydrate

A detailed experimental protocol for this transformation is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of levulinic acid and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is prepared.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to a work-up procedure, which may involve neutralization and extraction with an organic solvent. The crude product is purified by distillation or column chromatography to afford pure 3-Methylpyridazine.

While specific yields can vary depending on the exact conditions and scale, this method provides a reliable route to 3-Methylpyridazine.

The following diagram illustrates the general workflow for the synthesis of 3-Methylpyridazine from a generic 1,4-dicarbonyl precursor.

Caption: General workflow for the synthesis of 3-Methylpyridazine via cyclocondensation.

Methylation of Pyridazine

Another viable pathway to 3-Methylpyridazine is the direct methylation of the parent pyridazine ring.[1] This method utilizes a methylating agent to introduce a methyl group onto the heterocyclic core.

Experimental Protocol: Methylation of Pyridazine

-

Reaction Setup: Pyridazine is dissolved in a suitable aprotic solvent in a reaction vessel under an inert atmosphere.

-

Reagent Addition: A strong base (e.g., an organolithium reagent) is added at low temperature to deprotonate the pyridazine ring, creating a nucleophilic species. Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate, is added.[1]

-

Reaction and Quenching: The reaction is allowed to proceed at a controlled temperature. Upon completion, the reaction is carefully quenched, typically with water or an aqueous ammonium chloride solution.

-

Work-up and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting 3-Methylpyridazine is then purified by distillation or chromatography.

This method's regioselectivity can be influenced by the reaction conditions and the specific reagents used.

Synthesis of 3-Methylpyridazine Derivatives

The versatile pyridazine core allows for the synthesis of a wide array of derivatives with diverse functionalities. These derivatives are often of interest in medicinal chemistry and materials science.[1]

Synthesis of Substituted 3-Methylpyridazines

Functionalized 3-methylpyridazines can be prepared by starting with appropriately substituted 1,4-dicarbonyl precursors or by functionalizing the 3-Methylpyridazine ring itself.

Table 1: Examples of 3-Methylpyridazine Derivative Synthesis

| Derivative Name | Starting Materials | Key Reaction Type | Reported Yield (%) | Reference |

| 3-Methyl-6-phenylpyridazine | 1-Phenyl-1,4-pentanedione, Hydrazine | Cyclocondensation | Not specified | [2] |

| 3-Amino-6-arylpyridazines | 3-Amino-6-chloropyridazine, Arylboronic acid | Suzuki Coupling | Good | Not specified |

The following diagram illustrates a common strategy for the synthesis of 3-methyl-6-substituted pyridazines, starting from 3,6-dichloropyridazine.

Caption: A synthetic pathway to 3,6-disubstituted pyridazine derivatives.

Synthesis of Fused Pyridazine Systems

The pyridazine ring can also be annulated with other rings to form fused heterocyclic systems, which are of significant interest in drug discovery. The synthesis of these complex molecules often involves multi-step sequences.

Characterization Data for 3-Methylpyridazine

The identity and purity of synthesized 3-Methylpyridazine are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Methylpyridazine

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the methyl group protons and the aromatic protons on the pyridazine ring. |

| ¹³C NMR | Resonances for the methyl carbon and the four distinct aromatic carbons of the pyridazine ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 3-Methylpyridazine (94.11 g/mol ). |

This guide provides a foundational understanding of the synthesis of 3-Methylpyridazine and its derivatives, offering both theoretical pathways and practical considerations for laboratory synthesis. For more specific applications and the synthesis of highly functionalized derivatives, consulting the primary literature is recommended.

References

Physical properties of 3-Methylpyridazine boiling point and density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Methylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.

Core Physical Properties of 3-Methylpyridazine

3-Methylpyridazine (CAS No: 1632-76-4), with the molecular formula C₅H₆N₂, is a derivative of pyridazine. Its physical characteristics are crucial for its handling, reaction setup, and application in various scientific fields. The boiling point and density are fundamental properties that inform purification methods, solvent selection, and reaction condition optimization.

Data Presentation: Quantitative Physical Properties

The boiling point and density of 3-Methylpyridazine have been determined and reported in various chemical literature and databases. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 214 - 215 °C | At atmospheric pressure | [1][2][3] |

| 214 °C | (lit.) | [4][5] | |

| Density | 1.031 g/mL | at 25 °C (lit.) | [4][5] |

| 1.05 g/mL | Not specified | [2] |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable use of chemical compounds in research and development. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound such as 3-Methylpyridazine.

Determination of Boiling Point: The Siwoloboff Method

For determining the boiling point of small quantities of a liquid, the Siwoloboff method is a widely accepted and accurate technique.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, this is observed as the point where a continuous stream of bubbles ceases to emerge from a capillary tube immersed in the heated liquid, and the liquid begins to be drawn into the capillary upon cooling.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (-10 to 250 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Rubber band or wire for attachment

Procedure:

-

A small amount (a few milliliters) of 3-Methylpyridazine is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is parallel to the bottom of the test tube.

-

The entire assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin oil), ensuring the sample is fully immersed.

-

The Thiele tube is gently heated at its side arm. This design allows for the uniform circulation of the heating liquid via convection currents.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

When the boiling point of the 3-Methylpyridazine is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

At this point, the heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density: The Pycnometer Method

The density of a liquid can be determined with high precision using a pycnometer, a glass flask with a specific, accurately known volume.

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method involves determining the mass of the liquid that exactly fills the known volume of the pycnometer at a specific temperature.

Apparatus:

-

Pycnometer (with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone or other volatile solvent for cleaning and drying

Procedure:

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

The mass of the empty, dry pycnometer (m₁) is accurately measured using an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature (e.g., 25 °C). The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The pycnometer is placed in a constant temperature water bath to ensure the water reaches thermal equilibrium.

-

The mass of the pycnometer filled with distilled water (m₂) is measured.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with 3-Methylpyridazine, and the same procedure of bringing it to the target temperature in the water bath and wiping off the excess liquid is followed.

-

The mass of the pycnometer filled with 3-Methylpyridazine (m₃) is measured.

-

The density of the 3-Methylpyridazine (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Workflow and Characterization Logic

The process of characterizing the physical properties of a compound like 3-Methylpyridazine follows a logical sequence to ensure data accuracy and purity assessment.

References

An In-depth Technical Guide to 3-Methylpyridazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridazine is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique chemical properties, stemming from the presence of two adjacent nitrogen atoms in the aromatic ring and a reactive methyl group, make it a valuable scaffold for the development of a wide range of functionalized molecules. This technical guide provides a comprehensive review of the synthesis of 3-methylpyridazine, its reactivity in key organic transformations, and its applications, particularly in the realm of medicinal chemistry. Detailed experimental protocols for its synthesis and for several important reactions are provided, along with tabulated quantitative data and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.

Introduction

Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles that are found in numerous biologically active compounds and functional materials.[1] The introduction of a methyl group at the 3-position of the pyridazine ring, affording 3-methylpyridazine, provides a valuable handle for further functionalization and molecular elaboration. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structure allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide aims to be a detailed resource for chemists interested in utilizing 3-methylpyridazine in their synthetic endeavors.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of 3-methylpyridazine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 214 °C | |

| Density | 1.031 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.514 | |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 9.06 (d, J=4.7 Hz, 1H), 7.40 (dd, J=8.6, 4.7 Hz, 1H), 7.38 (d, J=8.6 Hz, 1H), 2.74 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 159.8, 151.3, 126.2, 124.9, 21.6 | [2][5] |

Synthesis of 3-Methylpyridazine

A reliable synthetic route to 3-methylpyridazine starts from methylmaleic anhydride. The overall synthetic workflow is depicted below.

Figure 1: Synthetic pathway to 3-methylpyridazine.

Experimental Protocol: Synthesis of 3-Methylpyridazine

Step 1: Synthesis of 3-Methyl-3,6-dihydropyridazine-3,6-dione

-

Procedure: To a solution of methylmaleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise with stirring. Heat the mixture at reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methyl-3,6-dihydropyridazine-3,6-dione.

Step 2: Synthesis of 3-Chloro-6-methylpyridazine

-

Procedure: A mixture of 3-methyl-3,6-dihydropyridazine-3,6-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at reflux for 3 hours.[3] The excess POCl₃ is removed by distillation under reduced pressure. The residue is poured onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 3-chloro-6-methylpyridazine.

Step 3: Synthesis of 3-Methylpyridazine

-

Procedure: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-methylpyridazine as a liquid.

Reactivity and Applications in Organic Synthesis

3-Methylpyridazine is a versatile substrate for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and functionalization of the methyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridazine core can be readily functionalized using modern cross-coupling methodologies. The presence of a halogen atom, typically introduced at the 6-position, allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Figure 2: Overview of palladium-catalyzed cross-coupling reactions on the 3-methylpyridazine scaffold.

Experimental Protocol: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), an arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 4:1 mixture of toluene and water is heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the 6-aryl-3-methylpyridazine derivative.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Methyl-6-phenylpyridazine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-methylpyridazine | 82 |

| 3 | 2-Thienylboronic acid | 3-Methyl-6-(2-thienyl)pyridazine | 78 |

Experimental Protocol: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and an aryltributylstannane (1.1 eq) in anhydrous toluene is added dichlorobis(triphenylphosphine)palladium(II) (0.03 eq). The mixture is heated at 110 °C for 16 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 6-aryl-3-methylpyridazine.

Experimental Protocol: A mixture of 3-iodo-6-methylpyridazine (1.0 eq), a terminal alkyne (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine in anhydrous THF is stirred at room temperature for 6 hours under a nitrogen atmosphere. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography gives the 6-alkynyl-3-methylpyridazine.

Experimental Protocol: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), an alkene (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF is heated at 100 °C for 24 hours in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Experimental Protocol: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), an amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene is heated at 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to afford the 6-amino-3-methylpyridazine derivative.

Cycloaddition Reactions

The electron-deficient nature of the pyridazine ring allows it to participate as a diene in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[6]

Figure 3: General scheme for the IEDDA reaction of 3-methylpyridazine.

Experimental Protocol (General): A solution of 3-methylpyridazine (1.0 eq) and an electron-rich alkene (e.g., a vinyl ether or enamine) (1.2 eq) in a high-boiling solvent such as xylenes is heated at reflux for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding bicyclic adduct, which may undergo subsequent aromatization.

Functionalization of the Methyl Group

The methyl group at the 3-position is amenable to various transformations, providing another avenue for derivatization.

4.3.1. Oxidation

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Experimental Protocol: 3-Methylpyridazine is heated with an aqueous solution of potassium permanganate. The reaction mixture is then acidified, and the resulting precipitate of pyridazine-3-carboxylic acid is collected by filtration.

4.3.2. Lithiation and Electrophilic Quench

The methyl group can be deprotonated with a strong base like n-butyllithium to form a lithiated intermediate, which can then be reacted with various electrophiles.

Experimental Protocol: To a solution of 3-methylpyridazine in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. After stirring for 1 hour, an electrophile (e.g., an alkyl halide or a carbonyl compound) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography.

Applications in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, and 3-methylpyridazine serves as a key starting material for the synthesis of various biologically active molecules. For instance, pyridazine derivatives have shown promise as inhibitors of kinases such as VEGFR, which are important targets in cancer therapy.[1] The ability to readily functionalize the 3-methylpyridazine core through the reactions described above allows for the generation of diverse libraries of compounds for drug discovery programs.

Conclusion

3-Methylpyridazine is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the diverse reactivity of both the pyridazine ring and the methyl substituent make it an important tool for the construction of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions and cycloaddition reactions highlighted in this guide provide powerful methods for its elaboration, opening up avenues for the discovery of new pharmaceuticals and functional materials. The detailed experimental protocols and tabulated data presented herein are intended to serve as a practical resource for researchers in the field.

References

- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. While the parent compound, 3-methylpyridazine, has limited documented biological activity, its derivatives have demonstrated a remarkable breadth of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 3-methylpyridazine and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Pyridazine Derivatives

The therapeutic potential of pyridazine derivatives spans a wide range of applications, including antimicrobial, antiviral, anticancer, and cardiovascular indications. The following table summarizes the quantitative biological activity of various pyridazine compounds from recent studies.

| Compound Class | Biological Activity | Test Organism/Cell Line | Quantitative Data | Reference |

| Pyridazinone Derivatives | Antibacterial | S. aureus (MRSA) | MIC = 4.52 µM (for Compound 3) | [1] |

| A. baumannii | MIC = 3.74 µM (for Compound 13) | [1] | ||

| P. aeruginosa | MIC = 7.48 µM (for Compound 13) | [1] | ||

| Chloro-substituted Pyridazines | Antibacterial | E. coli, P. aeruginosa, S. marcescens | MICs = 0.892–3.744 µg/mL | [2][3] |

| Pyridazinone-based Diarylurea Derivatives | Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL (for Compound 10h) | [4] |

| Antifungal | Candida albicans | MIC = 16 µg/mL (for Compound 8g) | [4] | |

| Imidazo[1,2-b]pyridazine Derivatives | Antiviral (Human Coronavirus 229E) | - | IC50 = 56.96 µM (for Compound 3b) | [5] |

| Pyridazin-3-one Derivatives | Vasorelaxant | Isolated Rat Thoracic Aorta | EC50 = 0.0117–2.2680 μM (for series 4a–l) | [6][7] |

| EC50 = 0.0025–2.9480 μM (for series 5a–l) | [6][7] | |||

| EC50 = 0.339–114.300 μM | [8][9] | |||

| Pyridazinone-based Diarylurea Derivatives | Anticancer (VEGFR-2 Inhibition) | - | % Inhibition = 60% at 10 µM (for Compound 17a) | [10] |

| Anticancer (Various) | NCI-60 Cell Lines | GI50 = 1.66–100 μM (for Compounds 10l and 17a) | [4] | |

| 3,6-disubstituted Pyridazine Derivatives | Anticancer | Human Breast Cancer MDA-MB-231 | IC50 = 0.99 ± 0.03 μM | [11] |

| Human Breast Cancer T-47D | IC50 = 0.43 ± 0.01 μM | [11] | ||

| Imadazo[1,2-a]pyrazine Derivatives | Anticancer (CDK9 Inhibition) | - | IC50 = 0.16 µM (for Compound 3c) | [5] |

| Anticancer (Average of 3 cell lines) | MCF7, HCT116, K652 | IC50 = 6.66 µM (for Compound 3c) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of pyridazine derivatives.

Antimicrobial Susceptibility Testing (Tube Dilution Technique)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

-

Preparation of Test Compounds: Stock solutions of the synthesized pyridazine derivatives are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations.

-

Inoculum Preparation: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown in an appropriate broth medium to a specified turbidity, corresponding to a known cell density.

-

Incubation: The diluted compounds are added to tubes containing the microbial inoculum in a suitable growth medium. Control tubes, including a positive control (microorganism with no compound) and a negative control (medium only), are also prepared.

-

Observation and MIC Determination: The tubes are incubated under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

In Vitro Vasorelaxant Activity Assessment

This assay evaluates the ability of compounds to relax pre-contracted arterial smooth muscle, indicating potential antihypertensive effects.

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine, to induce a stable level of tension.

-

Compound Administration: Cumulative concentrations of the test pyridazin-3-one derivatives are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contracted tension.

-

Data Analysis: Dose-response curves are constructed, and the EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated.[8][9]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[13][14]

-

Cell Seeding: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[15]

-

Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives for a specified period (e.g., 48 or 72 hours).[16]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[17]

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16][18]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[15][17]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) is then determined.[4][15]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of pyridazine derivatives is essential for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, supported by growing quantitative data, underscore their potential in addressing a wide range of diseases. This technical guide provides a snapshot of the current state of research, offering valuable data and methodological insights for scientists and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of pyridazine compounds will undoubtedly pave the way for the development of new and effective medicines.

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to 3-Methylpyridazine: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Methylpyridazine, a key heterocyclic building block in pharmaceutical and agrochemical research. The document details commercially available sources, typical purity levels, and methodologies for its synthesis, purification, and analysis.

Commercial Suppliers and Purity Specifications

3-Methylpyridazine is available from a range of chemical suppliers, with purity levels typically suitable for research and development purposes. The most common analytical methods cited for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | 99% | Not specified | 1632-76-4[1][2] |

| Chem-Impex | ≥ 97% | GC | 1632-76-4[3] |

| Smolecule | Not specified | Not specified | 1632-76-4[4] |

| Santa Cruz Biotechnology | Not specified | Not specified | 1632-76-4[5] |

| Leyan | 98.35% | HPLC | 1632-76-4 |

Note: Purity specifications are subject to change and may vary by batch. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

Representative Synthesis of 3-Methylpyridazine

The synthesis of pyridazines generally involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6] The following is a representative protocol for the synthesis of 3-Methylpyridazine, based on this established chemical transformation.

Disclaimer: This is a representative method and may require optimization.

Reaction Scheme:

A representative reaction scheme for the synthesis of 3-Methylpyridazine.

Materials:

-

Methylglyoxal (40% solution in water)

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of methylglyoxal in ethanol, slowly add an equimolar amount of hydrazine hydrate while maintaining the temperature below 20°C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Neutralize the reaction mixture with a dilute solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 3-Methylpyridazine

The crude 3-Methylpyridazine can be purified by vacuum distillation.

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Heat the crude product gently under reduced pressure.

-

Collect the fraction that distills at the boiling point of 3-Methylpyridazine (approximately 214-215 °C at atmospheric pressure, which will be lower under vacuum).

Purity Analysis

1. Gas Chromatography (GC)

-

Column: A non-polar column, such as one with an OV-101 stationary phase, is suitable.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 300 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Expected Retention: The retention time will be dependent on the specific column and conditions, but relative retention indices can be compared to literature values.

2. High-Performance Liquid Chromatography (HPLC)

Based on a supplier's Certificate of Analysis, the following conditions can be used as a starting point for method development.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

3. Karl Fischer Titration

This method is used to determine the water content in the sample. A typical Certificate of Analysis may show water content to be around 0.36%.

Workflow for Quality Control of 3-Methylpyridazine

The following diagram illustrates a typical workflow for the quality control and analysis of a batch of 3-Methylpyridazine.

A typical workflow for the quality control analysis of 3-Methylpyridazine.

References

3-Methylpyridazine: A Technical Guide to Safety, Handling, and GHS Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and regulatory classification of 3-Methylpyridazine (CAS No. 1632-76-4). The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and other chemical synthesis applications. It details the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, safe handling and storage procedures, and summarizes available physical and chemical property data. This guide also outlines standard experimental protocols for the assessment of chemical hazards, in line with OECD guidelines, to ensure the safe and compliant use of this compound in a laboratory setting.

Introduction

3-Methylpyridazine is a heterocyclic organic compound that serves as a valuable building block in various chemical syntheses. Its applications are found in the development of pharmaceuticals and agrochemicals. Given its utility in research and development, a thorough understanding of its hazard profile and safe handling practices is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide aims to consolidate the available safety-critical information for 3-Methylpyridazine.

GHS Classification and Hazard Summary

3-Methylpyridazine has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The classification indicates that it is a hazardous substance requiring careful handling.

GHS Hazard Classification: [1]

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity — Single Exposure: Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)

Signal Word: Warning[1]

GHS Pictogram: [1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | [1] |

| Molecular Weight | 94.11 g/mol | [1] |

| CAS Number | 1632-76-4 | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Boiling Point | 214 °C (lit.) | |

| Density | 1.031 g/mL at 25 °C (lit.) | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Refractive Index | n20/D 1.514 (lit.) | |

| Oral LD50 (Rat) | Data not available | |

| Dermal LD50 (Rabbit) | Data not available | |

| Inhalation LC50 (Rat) | Data not available |

Safety and Handling

Due to its classification as a skin, eye, and respiratory irritant, strict safety protocols must be followed when handling 3-Methylpyridazine.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

4.2. Safe Handling Procedures

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin and eyes.

-

Use only in a chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.

4.3. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container.

4.4. First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

4.5. Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: While specific data for 3-Methylpyridazine is limited, thermal decomposition of similar nitrogen-containing heterocyclic compounds may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][4]

-

Hazardous Reactions: Forms complexes with transition metals.[5]

Experimental Protocols for Hazard Assessment

The GHS classification of 3-Methylpyridazine is based on data from experimental studies. The following are outlines of standard methodologies, based on OECD guidelines, that are typically used to assess the hazards of chemical substances.

6.1. Acute Oral Toxicity (OECD Guideline 423)

-

Principle: This method uses a stepwise procedure with a small number of animals to classify a substance's acute oral toxicity.

-

Methodology: A single sex (typically female rats) is used. The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The outcome of the first step determines the next dosing step (higher or lower dose). The classification is determined by the dose at which mortality is observed.

6.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

-

Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Methodology: The test chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the tissue viability is determined using a cell viability assay (e.g., MTT assay). A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.